

commercial suppliers of 2-(N-Boc-Amino)-3-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(N-Boc-Amino)-3-methylpyridine

Cat. No.: B148655

[Get Quote](#)

An In-Depth Technical Guide to **2-(N-Boc-Amino)-3-methylpyridine** for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(N-Boc-Amino)-3-methylpyridine is a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected amine on a methyl-substituted pyridine ring, offers a versatile scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth technical overview of **2-(N-Boc-Amino)-3-methylpyridine**, covering its synthesis, commercial availability, quality control, and applications. The strategic importance of the tert-butyloxycarbonyl (Boc) protecting group lies in its ability to facilitate selective reactions at other positions of the molecule before its clean removal under acidic conditions, a cornerstone of multi-step synthetic strategies. This document serves as a comprehensive resource for researchers and developers, offering practical insights and methodologies to effectively utilize this valuable chemical intermediate.

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate process of drug development, the selection of appropriate starting materials and intermediates is a critical determinant of success. **2-(N-Boc-Amino)-3-methylpyridine** (CAS No. 138343-75-6) has emerged as a significant player in this field.^{[1][2]} Its structure is a hybrid

of a pyridine core, a common motif in many pharmaceuticals, and a protected primary amine, which allows for controlled and sequential chemical transformations. The methyl group at the 3-position introduces steric and electronic modifications that can influence the binding affinity and pharmacokinetic properties of the final drug candidate.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. Its widespread use stems from its ease of introduction and its stability to a wide range of reaction conditions, including those that are basic, nucleophilic, or reductive. This allows chemists to perform various chemical modifications on the pyridine ring or other functional groups within the molecule without affecting the protected amine. The subsequent deprotection to reveal the free amine is typically achieved under mild acidic conditions, which are often compatible with other functional groups present in the molecule. This strategic protection and deprotection sequence is fundamental to the synthesis of complex pharmaceutical intermediates.[\[3\]](#)[\[4\]](#)

Chemical and Physical Properties

Property	Value
CAS Number	138343-75-6
Molecular Formula	C11H16N2O2 [1] [5]
Molecular Weight	208.26 g/mol [1] [5]
Appearance	White to off-white solid/crystals [5]
Melting Point	134-138 °C [5] [6]
SMILES	Cc1cccnc1NC(=O)OC(C)(C)C [1]
InChI Key	MJPLUXLNYQHWIU-UHFFFAOYSA-N [1]

```
graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

N1 [label="N"];
C1 [label="C"];
```

```
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
N2 [label="N"];
H1 [label="H"];
C6 [label="C=O"];
O1 [label="O"];
C7 [label="C"];
C8 [label="CH3"];
C9 [label="CH3"];
C10 [label="CH3"];
C11 [label="CH3"];

C1 -- N1 [len=1.5];
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- N1 [len=1.5];
C1 -- N2 [len=1.5];
N2 -- H1 [len=1.5];
N2 -- C6 [len=1.5];
C6 -- O1 [len=1.5];
O1 -- C7 [len=1.5];
C7 -- C8 [len=1.5];
C7 -- C9 [len=1.5];
C7 -- C10 [len=1.5];
C2 -- C11 [len=1.5];

}
```

Caption: Chemical structure of **2-(N-Boc-Amino)-3-methylpyridine**.

Synthesis and Reaction Mechanism

The most common and efficient method for the synthesis of **2-(N-Boc-Amino)-3-methylpyridine** is the reaction of 2-amino-3-methylpyridine with di-tert-butyl dicarbonate (Boc anhydride).^{[5][6]} This reaction is a nucleophilic acyl substitution where the amino group of 2-amino-3-methylpyridine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

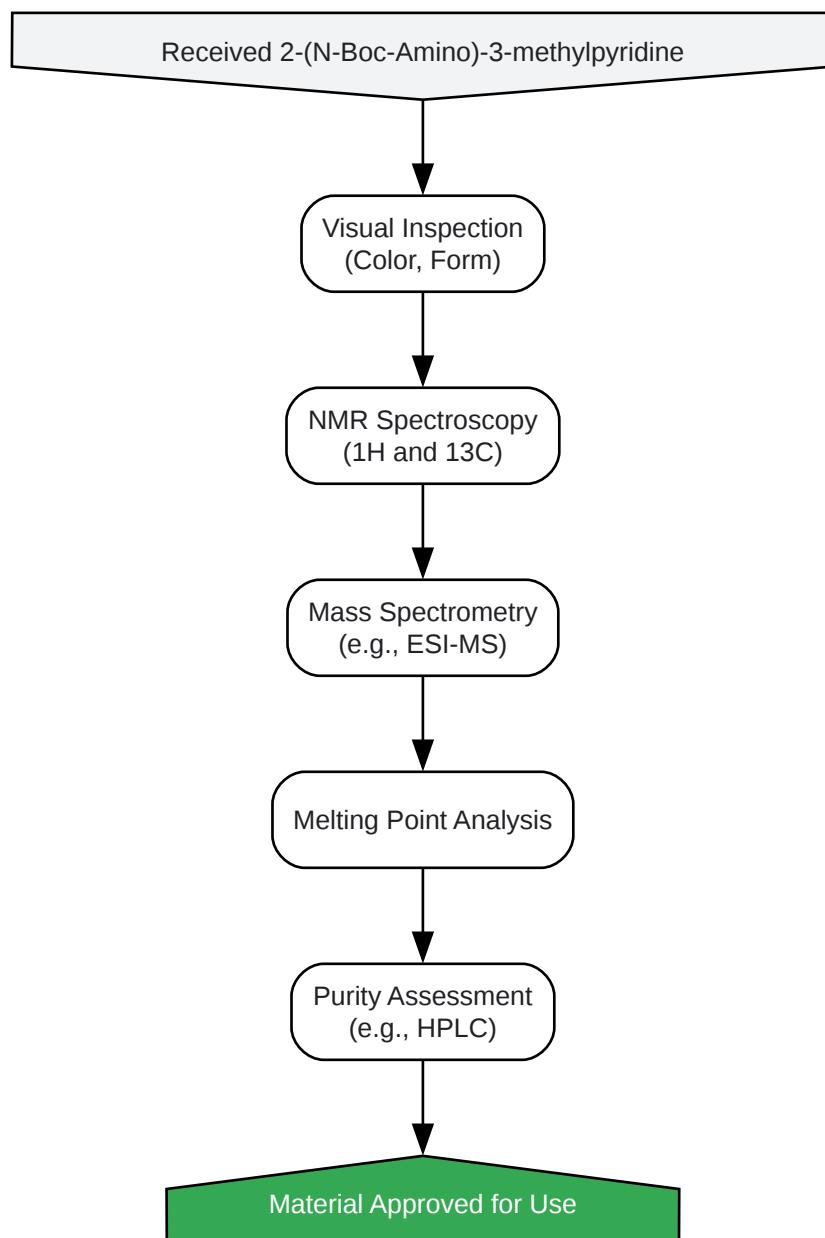
Caption: Reaction mechanism for the synthesis of **2-(N-Boc-Amino)-3-methylpyridine**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-(N-Boc-Amino)-3-methylpyridine**, adapted from published procedures.^{[5][6]}

- Reaction Setup: In a suitable reaction vessel, dissolve di-tert-butyl dicarbonate (1.2 equivalents) in an appropriate solvent such as tetrahydrofuran (THF) or n-hexane.^[5]
- Addition of Starting Material: While stirring, add a solution of 2-amino-3-methylpyridine (1.0 equivalent) in a minimal amount of a compatible solvent like ethyl acetate to the reaction mixture.^{[5][6]}
- Reaction Conditions: Heat the reaction mixture to a temperature between 50-70°C and maintain it for several hours (typically 3 hours) with continuous stirring.^[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution as a white solid.^[5] The solid can be collected by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the final product with high purity.^[5]

Commercial Suppliers


A variety of chemical suppliers offer **2-(N-Boc-Amino)-3-methylpyridine**, typically with purities of 97% or higher. When selecting a supplier, researchers should consider factors such as

purity, availability, cost, and the quality of technical support and documentation provided.

Supplier	Product Name	Purity	Notes
Sigma-Aldrich (Merck)	2-(Boc-amino)-3-methylpyridine	97%	A well-established supplier with extensive documentation. [1]
BLDpharm	2-(N-Boc-Amino)-3-methylpyridine	≥97%	Offers online ordering and may have special offers. [7]
ChemicalBook	2-(BOC-AMINO)-3-METHYLPYRIDINE	Varies	A platform that lists multiple suppliers globally. [6]
Santa Cruz Biotechnology	2-(Boc-amino)-3-methylpyridine	N/A	For research use only. [2]
AstaTech, Inc.	2-(BOC-AMINO)-6-CHLORO-3-METHYLPYRIDINE	95%	A derivative, indicating a range of related products.

Quality Control and Analytical Characterization

Ensuring the identity and purity of **2-(N-Boc-Amino)-3-methylpyridine** is paramount for its successful application in synthesis. A multi-technique approach to quality control is recommended.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for **2-(N-Boc-Amino)-3-methylpyridine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the chemical structure. The ^1H NMR spectrum should show characteristic peaks for the pyridine ring protons, the methyl group, and the tert-butyl group of the Boc protecting group.^[5]

- Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) Mass Spectrometry are used to confirm the molecular weight of the compound. A common observation is the protonated molecule $[M+H]^+$ at m/z 209.[5][6]
- Melting Point: The melting point is a good indicator of purity. A sharp melting point range close to the literature value ($134\text{-}138\text{ }^\circ\text{C}$) suggests a high-purity sample.[5][6]
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and identifying any impurities.

Applications in Drug Discovery and Development

2-(N-Boc-Amino)-3-methylpyridine is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[3][4] Its utility is particularly evident in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 2-amino-3-methylpyridine scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases.

The Boc-protected amine allows for the introduction of diverse substituents at other positions of the pyridine ring through reactions such as lithiation followed by electrophilic quench, or palladium-catalyzed cross-coupling reactions. Once the desired molecular complexity is achieved, the Boc group can be readily removed to reveal the primary amine, which can then be further functionalized, for example, through amide bond formation or reductive amination. This modular approach is highly advantageous in the construction of compound libraries for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **2-(N-Boc-Amino)-3-methylpyridine**.

- Hazards: The compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][8] It is also a potential skin sensitizer.[1]
- Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[1][9] In cases where dust may be generated, a dust mask is recommended.[1]

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

2-(N-Boc-Amino)-3-methylpyridine is a commercially available and highly versatile building block that plays a crucial role in modern synthetic and medicinal chemistry. Its strategic combination of a protected amine and a substituted pyridine ring provides a robust platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, proper handling, and quality control is essential for researchers and drug development professionals to fully leverage the potential of this valuable chemical intermediate.

References

- BLDpharm. 138343-75-6|**2-(N-Boc-Amino)-3-methylpyridine**.
- ChemicalBook. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis.
- ChemicalBook. 2-(BOC-AMINO)-3-METHYLPYRIDINE | 138343-75-6.
- 2-(Boc-amino)-3-methylpyridine, min 97%, 100 grams.
- ChemicalBook. 2-(BOC-AMINO)-3-METHYLPYRIDINE - Safety Data Sheet.
- Sigma-Aldrich. 2-(Boc-amino)-3-methylpyridine 97 138343-75-6.
- Sigma-Aldrich. 2-(BOC-AMINO)-6-CHLORO-3-METHYLPYRIDINE.
- A75706 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Loba Chemie. 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No.
- TCI Chemicals. SAFETY DATA SHEET.
- MySkinRecipes. N,N-Boc,Boc-2-amino-3-Methylpyridine.
- Sigma-Aldrich. 2-(Boc-amino)-3-methylpyridine derivatives.
- Santa Cruz Biotechnology. 2-(Boc-amino)-3-methylpyridine | CAS 138343-75-6 | SCBT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Boc-amino)-3-methylpyridine 97 138343-75-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. N,N-Boc,Boc-2-amino-3-Methylpyridine [myskinrecipes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(BOC-AMINO)-3-METHYLPYRIDINE | 138343-75-6 [chemicalbook.com]
- 7. 138343-75-6|2-(N-Boc-Amino)-3-methylpyridine|BLD Pharm [bldpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lobachemie.com [lobachemie.com]
- 10. 2-(BOC-AMINO)-3-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [commercial suppliers of 2-(N-Boc-Amino)-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148655#commercial-suppliers-of-2-n-boc-amino-3-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com